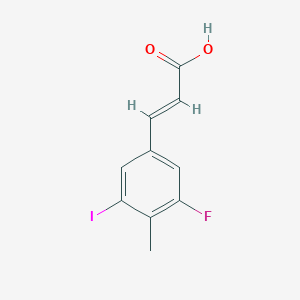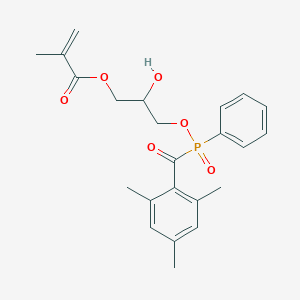
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate is a complex organic compound with the molecular formula C23H27O6P. It is known for its applications in various fields, including polymer chemistry and material science. This compound is particularly notable for its role as a photoinitiator in polymerization reactions, where it helps initiate the curing process of resins upon exposure to light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate typically involves the reaction of 2-hydroxypropyl methacrylate with phenyl(2,4,6-trimethylbenzoyl)phosphine oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate undergoes several types of chemical reactions, including:
Photopolymerization: Initiates polymerization upon exposure to light.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Photopolymerization: Typically requires UV or visible light and may involve other photoinitiators or sensitizers to enhance the reaction.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photopolymerization results in the formation of cross-linked polymer networks, while substitution reactions yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a photoinitiator in the synthesis of polymers and copolymers.
Material Science: Plays a role in the development of advanced materials with specific properties, such as UV-curable coatings and adhesives.
Biology and Medicine: Investigated for its potential use in biomedical applications, including drug delivery systems and tissue engineering.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate primarily involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage, generating reactive radicals that initiate the polymerization of monomers. This process leads to the formation of cross-linked polymer networks, which are essential for the curing of resins and the development of advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in polymer chemistry.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its efficiency in initiating polymerization reactions.
Uniqueness
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate is unique due to its specific structure, which combines the properties of a methacrylate ester with a photoinitiator. This dual functionality makes it particularly valuable in applications requiring both polymerization initiation and the formation of stable polymer networks .
Eigenschaften
Molekularformel |
C23H27O6P |
|---|---|
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
[2-hydroxy-3-[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]oxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H27O6P/c1-15(2)22(25)28-13-19(24)14-29-30(27,20-9-7-6-8-10-20)23(26)21-17(4)11-16(3)12-18(21)5/h6-12,19,24H,1,13-14H2,2-5H3 |
InChI-Schlüssel |
AWCJDOFPDVYVFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)OCC(COC(=O)C(=C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


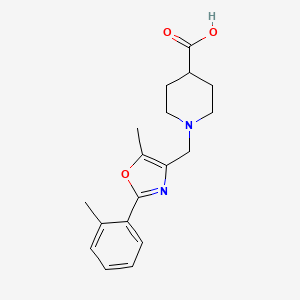
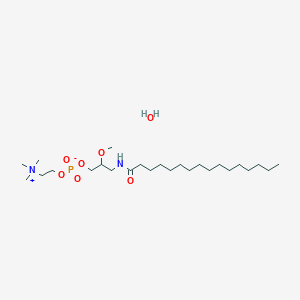
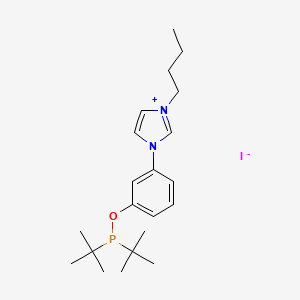
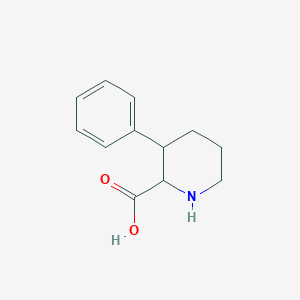


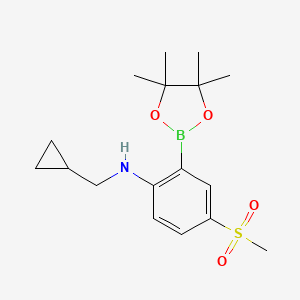
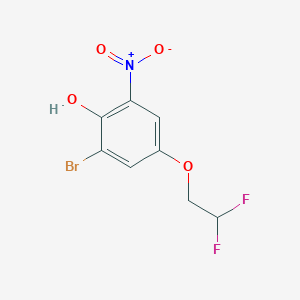
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)


